Uvarindole B
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Overview
Description
Preparation Methods
The synthesis of Uvarindole B involves the alkylation of indole with salicylic alcohol under specific reaction conditions . The key steps include:
Indole Alkylation: Indole is alkylated with salicylic alcohol in the presence of a suitable catalyst.
Purification: The resulting product is purified using chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Uvarindole B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound into its corresponding hydroxy derivatives.
Substitution: Substitution reactions involving halogens or other functional groups can modify the benzyl units.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions are quinones, hydroxy derivatives, and halogenated compounds .
Scientific Research Applications
Uvarindole B has several scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of complex organic molecules.
Biology: It has been studied for its potential antimicrobial properties.
Industry: This compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Uvarindole B involves its interaction with cellular targets such as DNA and enzymes. It can intercalate into DNA, disrupting the replication process and leading to cell death . Additionally, this compound can inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparison with Similar Compounds
Uvarindole B is unique compared to other benzylated indole alkaloids due to its specific substitution pattern. Similar compounds include:
Uvarindole A: Differing in the position of hydroxybenzyl units.
Uvarindole C: Contains a hydroxybenzoyl unit instead of hydroxybenzyl.
Uvarindole D: A dihydroindol-3-one with different substitution patterns.
These compounds share structural similarities but differ in their biological activities and chemical reactivity, highlighting the uniqueness of this compound .
Properties
CAS No. |
94977-30-7 |
---|---|
Molecular Formula |
C36H31NO4 |
Molecular Weight |
541.6 g/mol |
IUPAC Name |
2-[[1,2,3-tris[(2-hydroxyphenyl)methyl]indol-5-yl]methyl]phenol |
InChI |
InChI=1S/C36H31NO4/c38-33-13-5-1-9-25(33)19-24-17-18-31-29(20-24)30(21-26-10-2-6-14-34(26)39)32(22-27-11-3-7-15-35(27)40)37(31)23-28-12-4-8-16-36(28)41/h1-18,20,38-41H,19,21-23H2 |
InChI Key |
RPTGBZVBGLWEAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC3=C(C=C2)N(C(=C3CC4=CC=CC=C4O)CC5=CC=CC=C5O)CC6=CC=CC=C6O)O |
Origin of Product |
United States |
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